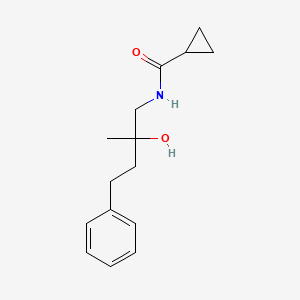

N-(2-hydroxy-2-methyl-4-phenylbutyl)cyclopropanecarboxamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-2-methyl-4-phenylbutyl)cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-15(18,11-16-14(17)13-7-8-13)10-9-12-5-3-2-4-6-12/h2-6,13,18H,7-11H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNMFOCQPZWONAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)(CNC(=O)C2CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-hydroxy-2-methyl-4-phenylbutyl)cyclopropanecarboxamide typically involves the formation of the cyclopropane ring, which can be achieved through various synthetic routes. One common method involves the reaction of a suitable precursor with a cyclopropanating agent under specific conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

N-(2-hydroxy-2-methyl-4-phenylbutyl)cyclopropanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

The compound has shown promise in various pharmacological contexts, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.

Neurological Disorders

Research indicates that N-(2-hydroxy-2-methyl-4-phenylbutyl)cyclopropanecarboxamide may exhibit anticonvulsant properties. In preclinical studies, it has been evaluated for its efficacy against seizure models, demonstrating significant activity comparable to established anticonvulsants like phenobarbital. The structure-activity relationship (SAR) studies suggest that modifications to the compound's structure can enhance its potency and selectivity for sodium channels involved in seizure activity .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. In vitro assays revealed that it could inhibit the production of pro-inflammatory cytokines, making it a candidate for treating conditions such as arthritis and other inflammatory diseases . The mechanism of action involves modulation of signaling pathways related to inflammation, potentially offering a new therapeutic avenue for chronic inflammatory conditions.

This compound has displayed a range of biological activities that support its therapeutic potential.

Antitumor Activity

Preliminary studies have suggested that this compound may possess antitumor properties. In vitro tests revealed cytotoxic effects against various cancer cell lines, including breast and leukemia cells. The IC50 values obtained were in the low micromolar range, indicating significant potency .

Antimicrobial Properties

In addition to its antitumor effects, the compound has shown antimicrobial activity against several bacterial strains. This suggests potential applications in treating infections caused by resistant bacteria . The mechanism by which it exerts this activity is still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy and safety of this compound in various applications.

Case Study: Anticonvulsant Efficacy

A study focusing on the anticonvulsant properties of this compound involved administering it to animal models subjected to maximal electroshock seizure tests. Results indicated a dose-dependent reduction in seizure frequency and severity, with an effective dose range similar to that of traditional anticonvulsants . This highlights its potential as a novel treatment option for epilepsy.

Case Study: Anti-inflammatory Activity

In another study assessing anti-inflammatory effects, animal models were treated with this compound following an induced inflammatory response. The results showed a marked decrease in edema and inflammatory markers compared to control groups, supporting its use in inflammatory disorders .

Data Tables

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-methyl-4-phenylbutyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the biological context, but it generally involves binding to target proteins or enzymes, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Selected Cyclopropanecarboxamide Derivatives

Key Findings:

Structural Diversity and Functional Implications The target compound’s hydroxy-methyl-phenylbutyl substituent distinguishes it from pyridinyl-, pyrazole-, or fluorophenyl-substituted analogs. This substitution likely impacts solubility, bioavailability, and target binding affinity compared to derivatives with heteroaromatic or electron-withdrawing groups (e.g., fluorophenyl in ). Compounds like 19 (Table 1) exhibit potent GSK-3β inhibition (nanomolar IC₅₀), suggesting that cyclopropanecarboxamides with pyridinyl-sulfonamide motifs are optimized for kinase interactions . In contrast, the bioherbicidal activity of N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]cyclopropanecarboxamide highlights the role of pyrazole-phenyl groups in agrochemical applications .

Synthetic and Analytical Methods

- The synthesis of cyclopropanecarboxamides often involves coupling cyclopropanecarboxylic acid derivatives with amine-containing precursors. For example, compound 19 was synthesized via sulfonamide coupling and purified using flash chromatography , whereas the methoxyphenyl analog in required X-ray crystallography for structural confirmation.

Pharmacokinetic Considerations

- Fluorinated derivatives (e.g., ) demonstrate enhanced blood-brain barrier penetration due to fluorine’s lipophilicity, making them suitable for CNS-targeted therapies. The hydroxy group in the target compound may improve aqueous solubility but reduce membrane permeability compared to fluorinated analogs.

Q & A

Q. What synthetic methodologies are recommended for synthesizing N-(2-hydroxy-2-methyl-4-phenylbutyl)cyclopropanecarboxamide?

The synthesis typically involves cyclopropanation reactions and amide coupling. Key steps include:

- Cyclopropane ring formation using reagents like vinyl sulfones or metal-catalyzed methods.

- Amide bond formation via activation of the carboxylic acid (e.g., using HATU or EDCI) and coupling with the amine intermediate.

- Optimization of reaction conditions (e.g., pH, temperature) to prevent degradation of sensitive groups like hydroxyl or cyclopropane moieties .

Q. How is the structural identity of this compound confirmed in academic research?

Structural confirmation relies on:

- Nuclear Magnetic Resonance (NMR): Assigning protons and carbons to confirm cyclopropane, phenyl, and hydroxyl groups.

- Mass Spectrometry (MS): High-resolution MS to verify molecular weight and fragmentation patterns.

- X-ray Crystallography (if applicable): Resolving stereochemistry and spatial arrangement .

Q. What in vitro assays are commonly used to evaluate its biological activity?

- Kinase Inhibition Assays: Measurement of IC50 values against targets like GSK-3β and IKK2 using fluorescence-based or radiometric assays (e.g., ADP-Glo™) .

- Receptor Binding Studies: Radioligand displacement assays to assess affinity for CNS targets (e.g., opioid receptors) .

Advanced Research Questions

Q. How can researchers resolve contradictions in IC50 values across different kinase inhibition studies?

Discrepancies may arise from assay conditions (e.g., ATP concentration, enzyme purity). Mitigation strategies include:

- Standardizing assay protocols (e.g., fixed ATP levels).

- Validating results with orthogonal methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What strategies improve selectivity between kinase targets (e.g., GSK-3β vs. IKK2)?

- Structure-Activity Relationship (SAR) Studies: Modifying substituents on the phenyl or cyclopropane groups to enhance steric or electronic complementarity.

- Molecular Dynamics Simulations: Identifying key binding pocket interactions to guide selective inhibitor design .

Q. How does stereochemistry influence receptor binding and activity?

Stereoisomers (e.g., R vs. S configurations) exhibit distinct pharmacological profiles. For example:

- Chiral HPLC separates enantiomers for individual testing.

- Docking Studies predict preferential binding modes to receptors like opioid or neurotransmitter targets .

Q. What computational methods predict structure-activity relationships (SAR) for cyclopropanecarboxamide derivatives?

- Quantitative SAR (QSAR): Using descriptors like logP, polar surface area, and Hammett constants to correlate structure with activity.

- Machine Learning Models: Training on datasets of IC50 values and structural fingerprints to predict novel analogs .

Q. How can stability challenges during synthesis or storage be addressed?

- Protecting Groups: Temporarily shielding hydroxyl or amine groups during synthesis (e.g., using tert-butyldimethylsilyl).

- Lyophilization: Stabilizing the compound in solid form under inert atmospheres .

Q. What comparative analyses are critical when evaluating structural analogs?

- Pharmacophore Mapping: Highlighting conserved functional groups (e.g., cyclopropane, amide) across analogs.

- ADME Profiling: Comparing bioavailability, metabolic stability, and toxicity using in vitro hepatocyte or microsomal assays .

Q. How can researchers design studies to elucidate unknown mechanisms of action?

- Knockout Models: Using CRISPR/Cas9 to silence candidate targets (e.g., kinases) in cell lines.

- Pathway Analysis: Transcriptomic or proteomic profiling to identify downstream effects (e.g., NF-κB signaling for IKK2 inhibitors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.